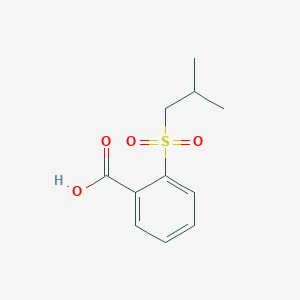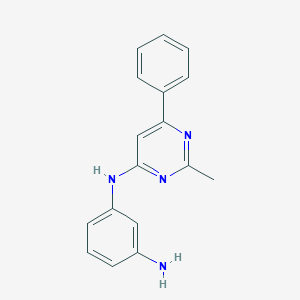
1-N-(2-methyl-6-phenylpyrimidin-4-yl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N-(2-methyl-6-phenylpyrimidin-4-yl)benzene-1,3-diamine is a compound that belongs to the class of heterocyclic aromatic amines. It features a pyrimidine ring substituted with a phenyl group and a benzene ring substituted with two amino groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
The synthesis of 1-N-(2-methyl-6-phenylpyrimidin-4-yl)benzene-1,3-diamine involves several steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-4,6-dichloropyrimidine and phenylboronic acid.
Substitution Reaction: The phenyl group is introduced via a Suzuki coupling reaction, which involves the use of a palladium catalyst.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process efficiently.
Chemical Reactions Analysis
1-N-(2-methyl-6-phenylpyrimidin-4-yl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents depending on the desired transformation.
Scientific Research Applications
1-N-(2-methyl-6-phenylpyrimidin-4-yl)benzene-1,3-diamine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a precursor or intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting tyrosine kinases and other enzymes involved in cancer and other diseases.
Biological Studies: This compound is studied for its potential biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects.
Industrial Applications: It is used in the development of advanced materials and as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 1-N-(2-methyl-6-phenylpyrimidin-4-yl)benzene-1,3-diamine involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for the development of anticancer drugs .
Comparison with Similar Compounds
Properties
IUPAC Name |
3-N-(2-methyl-6-phenylpyrimidin-4-yl)benzene-1,3-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-12-19-16(13-6-3-2-4-7-13)11-17(20-12)21-15-9-5-8-14(18)10-15/h2-11H,18H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUQUMWTRGXXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC(=C2)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4(3H)-Quinazolinone, 6-amino-3-[(4-methoxyphenyl)methyl]-](/img/structure/B7793121.png)
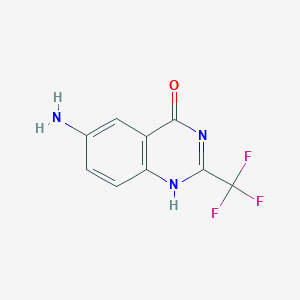
![3-[(4-Methoxyphenyl)sulfamoyl]propanoic acid](/img/structure/B7793137.png)

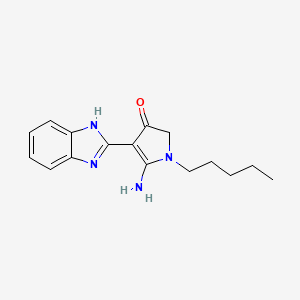
![5-amino-4-(1H-benzimidazol-2-yl)-1-[(2-methoxyphenyl)methyl]-2H-pyrrol-3-one](/img/structure/B7793157.png)
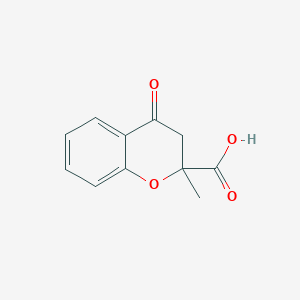
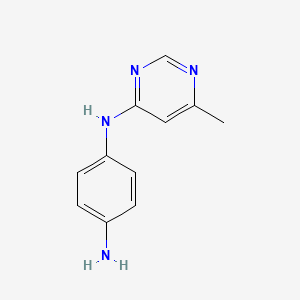
![3-[(6-Phenylpyrimidin-4-yl)amino]phenol](/img/structure/B7793187.png)
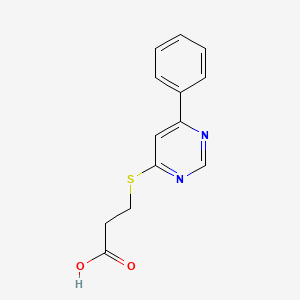
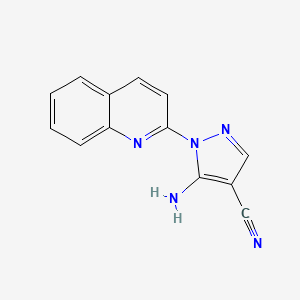
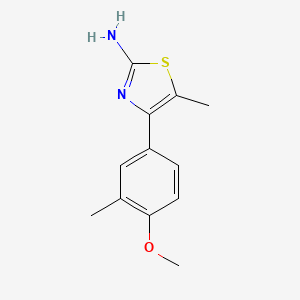
![[3-(4-Phenyl-1,3-thiazol-2-yl)phenyl]methanamine](/img/structure/B7793223.png)
